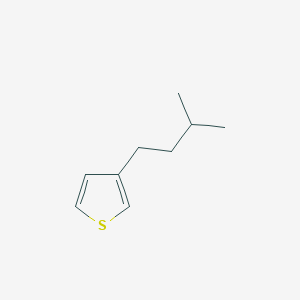
3-(3-Methylbutyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methylbutyl)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbutyl)thiophene can be achieved through several methods. One common approach involves the alkylation of thiophene with 3-methylbutyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the thiophene, followed by the addition of the alkyl halide .
Industrial Production Methods: Industrial production of thiophene derivatives often utilizes catalytic processes. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to introduce various substituents onto the thiophene ring. These methods offer high yields and regioselectivity, making them suitable for large-scale production .
化学反应分析
Types of Reactions: 3-(3-Methylbutyl)thiophene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the thiophene ring with an electrophile.
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can yield dihydrothiophenes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Oxidation: Hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Electrophilic Aromatic Substitution: Halogenated thiophenes, nitrothiophenes.
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Dihydrothiophenes.
科学研究应用
3-(3-Methylbutyl)thiophene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(3-Methylbutyl)thiophene depends on its specific application. In the context of organic electronics, the compound’s conjugated system allows for efficient charge transport, making it useful in devices like OLEDs and OFETs. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to their observed biological effects .
相似化合物的比较
Thiophene: The parent compound, which lacks the 3-methylbutyl substituent.
2,5-Dimethylthiophene: A derivative with methyl groups at the 2 and 5 positions.
3-Hexylthiophene: A derivative with a hexyl group at the 3 position.
Uniqueness: 3-(3-Methylbutyl)thiophene is unique due to the presence of the 3-methylbutyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This substituent can also affect the compound’s electronic properties, making it distinct from other thiophene derivatives .
属性
CAS 编号 |
110851-69-9 |
|---|---|
分子式 |
C9H14S |
分子量 |
154.27 g/mol |
IUPAC 名称 |
3-(3-methylbutyl)thiophene |
InChI |
InChI=1S/C9H14S/c1-8(2)3-4-9-5-6-10-7-9/h5-8H,3-4H2,1-2H3 |
InChI 键 |
GFYZZTFYIPJJRT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1=CSC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


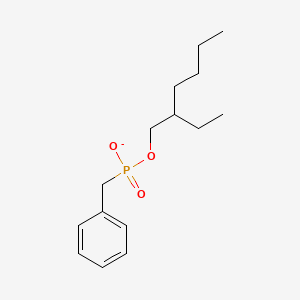
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
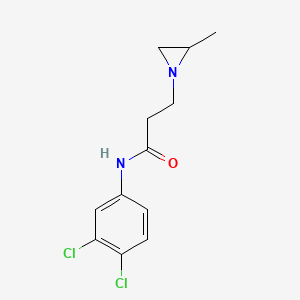
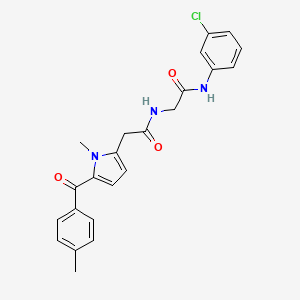
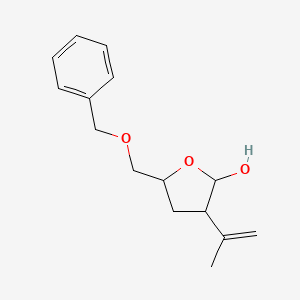
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
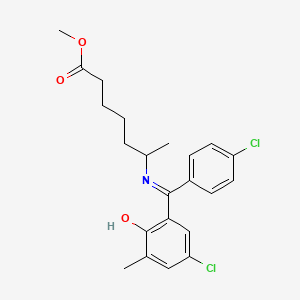
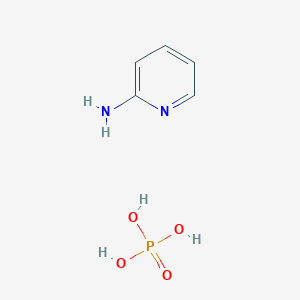
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)
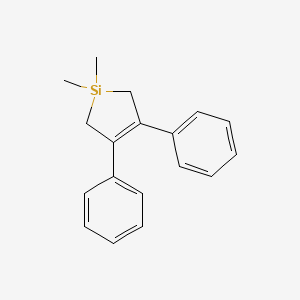

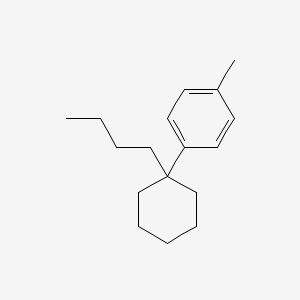
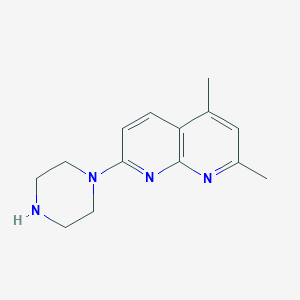
![Benzene, [2-[(2-chloroethyl)thio]ethyl]-](/img/structure/B14335823.png)
